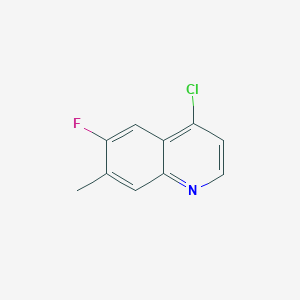

4-Chloro-6-fluoro-7-methyl-quinoline

描述

属性

IUPAC Name |

4-chloro-6-fluoro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-10-7(5-9(6)12)8(11)2-3-13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHNPQAOSCFMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Fluoro 7 Methyl Quinoline and Its Precursors

Strategic Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline scaffold can be achieved through numerous classic and modern synthetic reactions. These methods generally involve the formation of the pyridine (B92270) ring by cyclizing precursors derived from anilines.

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to a variety of powerful cyclization methods. nih.gov Classical methods, many of which are still in use, often involve the condensation of anilines with carbonyl compounds under acidic or basic conditions.

Key traditional syntheses include:

Skraup Synthesis : This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. pharmaguideline.com

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. nih.govijpsjournal.com

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). pharmaguideline.comnih.gov It is a versatile method, often catalyzed by acids or bases. nih.gov

Combes Synthesis : This method uses the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds to produce quinolines. pharmaguideline.comrsc.org

Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

Gould-Jacobs Reaction : This is a multi-step sequence starting from an aniline and an ethoxymethylenemalonate ester, which cyclizes upon heating to form a 4-hydroxyquinoline-3-carboxylate ester.

More recent advancements have introduced transition-metal-catalyzed reactions that offer milder conditions and broader functional group tolerance. mdpi.com Catalysts based on palladium, copper, rhodium, and cobalt have been employed to facilitate C-H activation and subsequent annulation of anilines with various coupling partners like alkynes and alcohols to construct the quinoline core. mdpi.comorganic-chemistry.org For instance, cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a wide range of quinolines. organic-chemistry.org

| Method | Precursors | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Harsh, exothermic conditions; forms unsubstituted or simply substituted quinolines. nih.govnih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A modification of the Skraup reaction. ijpsjournal.com |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, Carbonyl Compound | Versatile, catalyzed by acid or base. nih.gov |

| Combes Synthesis | Aniline, 1,3-Diketone | Acid-catalyzed cyclodehydration. rsc.org |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate | Produces 4-hydroxyquinoline-3-carboxylates. |

| Metal-Catalyzed Annulation | Aniline, Alkynes/Alcohols | Milder conditions, high regioselectivity, broad substrate scope. mdpi.com |

Regioselectivity is a critical consideration in quinoline synthesis, particularly when using substituted anilines or unsymmetrical carbonyl compounds. The position of the final substituents on the quinoline ring is determined by the initial substitution pattern of the precursors and the reaction mechanism.

In the Friedländer synthesis, the reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can lead to a mixture of linear and angular annulation products, presenting a regioselectivity challenge. nih.govresearchgate.net The outcome can be influenced by reaction conditions and the electronic and steric nature of the substituents. researchgate.net Similarly, in the Skraup and Doebner-von Miller reactions, the cyclization of meta-substituted anilines can potentially yield both 5- and 7-substituted quinolines. The directing effect of the substituent on the aniline ring governs the regiochemical outcome of the electrophilic cyclization step. nih.gov

Photochemical methods have also been developed, where the regiochemistry is highly dependent on the substitution pattern of the starting materials. For example, the photocyclisation of meta-substituted benzylidenecyclopentanone oximes is highly regioselective, with alkyl groups directing the formation of 5-substituted quinolines and more electron-donating groups leading to 7-substituted products. nih.govrsc.org Stereoselectivity is generally not a factor in the synthesis of the aromatic quinoline ring itself, but it becomes relevant in the synthesis of hydrogenated quinoline derivatives. tandfonline.com

Specific Synthetic Routes to 4-Chloro-6-fluoro-7-methyl-quinoline

The synthesis of the specifically substituted this compound requires a multi-step approach that carefully controls the introduction of each functional group. A logical strategy involves constructing a pre-functionalized quinolone (4-hydroxyquinoline) intermediate, followed by chlorination.

A plausible and efficient route to this compound starts from a commercially available or readily synthesized substituted aniline, such as 4-fluoro-3-methylaniline (B1294958) . This precursor already contains the required fluoro and methyl groups in the correct relative positions for the final product. The quinoline core can then be constructed using a reaction that yields a 4-hydroxyquinoline (B1666331), such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.

A representative synthesis can be outlined as follows:

Condensation: 4-fluoro-3-methylaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction forms an enamine intermediate, diethyl 2-(((4-fluoro-3-methylphenyl)amino)methylene)malonate.

Cyclization: The intermediate is heated to a high temperature (typically around 250 °C) in a high-boiling solvent like diphenyl ether. This thermal cyclization, a key step in the Gould-Jacobs reaction, proceeds via an intramolecular electrophilic attack on the aniline ring to form the pyridine ring, yielding ethyl 6-fluoro-7-methyl-4-hydroxyquinoline-3-carboxylate .

Saponification and Decarboxylation: The resulting ester is saponified with a base (e.g., sodium hydroxide) to the corresponding carboxylic acid, followed by acidification. The quinoline-3-carboxylic acid is then decarboxylated by heating to afford 6-fluoro-7-methylquinolin-4-ol .

Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation achieved by treating the 6-fluoro-7-methylquinolin-4-ol with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This reaction yields the target compound, This compound .

This step-wise approach ensures unambiguous placement of the fluoro and methyl substituents and utilizes a common and reliable method for introducing the 4-chloro substituent.

Functionalization of the quinoline core is a key strategy for creating diverse derivatives. In the context of this compound, the synthetic strategy relies on incorporating the fluorine and methyl groups from the starting aniline. The chlorine atom is introduced at a later stage.

Halogenation: Direct halogenation of the quinoline ring is possible, but controlling the regioselectivity can be challenging. numberanalytics.com Electrophilic substitution on the quinoline ring typically occurs at the 5- and 8-positions. pharmaguideline.com Therefore, introducing the chlorine at the 4-position is most effectively achieved by converting a 4-quinolone (a 4-hydroxyquinoline) intermediate. This transformation is a robust and widely used method in quinoline chemistry. mdpi.com Metal-free protocols for regioselective C-H halogenation of specific quinoline derivatives have been developed, often requiring directing groups at the 8-position to achieve C5 or C7 functionalization. rsc.org

Alkylation: Similar to halogenation, direct alkylation of the quinoline ring via electrophilic substitution is not straightforward. pharmaguideline.com Metal-catalyzed cross-coupling reactions or functionalization of quinoline N-oxides are more modern and reliable approaches. numberanalytics.commdpi.com For instance, the alkylation of quinoline N-oxides can be achieved at the C2-position. researchgate.net However, for the synthesis of this compound, incorporating the methyl group via the starting aniline (4-fluoro-3-methylaniline) is the most direct and regiochemically unambiguous method.

| Step | Reaction | Key Parameters for Optimization | Expected Outcome of Optimization |

| 1 | Condensation | Reactant stoichiometry, solvent (e.g., ethanol, toluene), temperature, reaction time. | High yield of the enamine intermediate, minimization of side products. |

| 2 | Thermal Cyclization | Cyclization temperature, solvent (e.g., diphenyl ether, Dowtherm A), reaction time. | Efficient ring closure, prevention of charring or decomposition at excessive temperatures. |

| 3 | Saponification/Decarboxylation | Base concentration, temperature for saponification; temperature and acid catalyst for decarboxylation. | Complete conversion to the 4-quinolone without degradation. |

| 4 | Chlorination | Choice of chlorinating agent (POCl₃, SOCl₂, oxalyl chloride), solvent (e.g., neat, DMF, CH₃CN), temperature, reaction time. | High conversion of the hydroxyl group to the chloride, ease of product isolation, minimal formation of impurities. |

In the Friedländer synthesis, the choice of catalyst (e.g., chloramine-T, lanthanum chloride) and solvent can significantly impact reaction efficiency. researchgate.net For the final chlorination step, the reaction of the 4-quinolone with phosphoryl chloride is often performed neat or with a catalytic amount of a high-boiling tertiary amine or DMF. Temperature control is critical to prevent the formation of undesired byproducts and to drive the reaction to completion. Post-reaction workup, typically involving careful quenching with ice and basification, is essential for isolating the chlorinated product in high purity.

Novel Synthetic Protocols and Green Chemistry Approaches

The drive towards more efficient and environmentally benign chemical processes has led to the development of novel synthetic routes for quinoline derivatives. These modern approaches aim to improve upon traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh conditions and generate significant waste.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is at the forefront of modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. For the synthesis of substituted quinolines, various catalytic systems have been explored.

Transition metal catalysts, including those based on palladium, copper, and rhodium, are instrumental in facilitating key bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the quinoline core. While a specific catalytic route to this compound is not detailed in available literature, analogous syntheses of 4-chloro quinolines often involve a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, which provides an efficient route to the chlorinated quinoline skeleton.

Furthermore, copper-catalyzed cascade cyclizations have been employed for the synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. This highlights the potential for multi-component reactions to construct complex quinoline systems in a single step. The application of such a strategy to the synthesis of this compound would likely involve the careful selection of appropriately substituted starting materials.

Organocatalysis has also emerged as a valuable strategy. For example, 9-azajulolidine (B1280477) (9-AJ) has been shown to catalyze the tandem acyl transfer–cyclization of o-alkynoylaniline derivatives to produce 3-acyl-4-quinolinones, demonstrating the potential for metal-free catalytic systems in quinoline synthesis.

The table below summarizes catalytic approaches applicable to the synthesis of substituted quinolines, which could be adapted for the target compound.

| Catalyst Type | Reaction Type | Potential Advantages |

| Palladium (Pd) | Cross-coupling, Cyclization | High efficiency, functional group tolerance |

| Copper (Cu) | Cascade cyclization, C-H activation | Cost-effective, versatile |

| Rhodium (Rh) | C-H activation, Cyclization | High regioselectivity |

| Organocatalysts | Tandem reactions, Cyclization | Metal-free, mild conditions |

Sustainable Synthetic Practices for this compound Production

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. For quinoline synthesis, this includes the use of greener solvents, alternative energy sources, and recyclable catalysts. bohrium.comprimescholars.comprimescholars.com

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in the synthesis of fluoroquinolone derivatives. bohrium.com This technology offers a more energy-efficient alternative to conventional heating. The use of ionic liquids as recyclable reaction media is another promising green approach that can minimize the use of volatile organic solvents. bohrium.com

The development of catalytic systems that can operate in environmentally benign solvents, such as water, is a key goal of sustainable chemistry. For example, nano zirconia sulfuric acid has been used as a recyclable catalyst for the synthesis of fluoroquinolones in water, offering a significant improvement over traditional methods that rely on harmful organic solvents. ijcce.ac.ir

Sustainable practices applicable to quinoline synthesis are outlined in the following table.

| Sustainable Practice | Description | Key Benefits |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, energy efficiency. bohrium.com |

| Green Solvents | Replacement of hazardous organic solvents with alternatives like water or ionic liquids. | Reduced environmental pollution and health risks. bohrium.comijcce.ac.ir |

| Recyclable Catalysts | Use of catalysts that can be easily recovered and reused. | Reduced waste and manufacturing costs. ijcce.ac.ir |

| Multi-component Reactions | Combining multiple reaction steps into a single pot process. | Increased efficiency, reduced waste and energy consumption. |

Analysis of By-products and Impurities in Synthetic Pathways

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of the final product. The synthesis of substituted quinolines can generate various by-products and impurities, arising from side reactions, unreacted starting materials, and degradation products.

In the synthesis of related compounds, such as 4-chloro-7-fluoro-6-nitro quinazoline, the formation of isomers is a noted issue, necessitating specific purification steps to ensure the desired product quality. google.com The nitration step, in particular, can lead to the formation of regioisomers. It is plausible that the synthesis of this compound could face similar challenges, especially in the steps that introduce the substituents onto the aromatic rings.

Common impurities in quinoline synthesis can include:

Isomeric By-products: Formation of undesired regioisomers during substitution reactions.

Over-reacted or Under-reacted Intermediates: Incomplete reactions or further unwanted reactions of intermediates.

Starting Material Residues: Unreacted starting materials carrying over into the final product.

Dehalogenated Products: Loss of the chloro-substituent under certain reaction conditions.

The identification and quantification of these impurities typically rely on a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The table below lists potential impurities and the analytical techniques used for their detection.

| Impurity Type | Potential Origin | Analytical Techniques |

| Regioisomers | Aromatic substitution steps | HPLC, GC-MS, NMR |

| Incomplete reaction products | Any synthetic step | HPLC, TLC |

| Starting materials | Initial reaction stages | HPLC, GC |

| Degradation products | Harsh reaction conditions or storage | LC-MS |

Reactivity and Reaction Mechanisms of 4 Chloro 6 Fluoro 7 Methyl Quinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-substituted, electron-deficient aromatic systems like quinoline (B57606). wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electronegative nitrogen atom in the quinoline ring withdraws electron density, particularly from the C-2 and C-4 positions, making them susceptible to nucleophilic attack. numberanalytics.comuci.edu

Substitution at the C-4 Position of the Quinoline Ring

The C-4 position of 4-Chloro-6-fluoro-7-methyl-quinoline is highly activated towards nucleophilic attack. The electron-withdrawing effect of the adjacent ring nitrogen makes the C-4 carbon atom electrophilic, facilitating the displacement of the chloro substituent by a wide range of nucleophiles. numberanalytics.com Studies on various 4-chloroquinoline (B167314) derivatives have demonstrated their utility in synthesizing 4-substituted quinolines through reactions with amines, thiols, and alkoxides. mdpi.comresearchgate.net This reactivity is fundamental in medicinal chemistry for the synthesis of bioactive molecules. For this compound, it is expected that nucleophiles will readily attack the C-4 position to yield the corresponding substituted products.

Influence of Halogen Substituents on SNAr Reactivity

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate, not the subsequent departure of the leaving group. wikipedia.orgmasterorganicchemistry.com Consequently, the reactivity of aryl halides in SNAr reactions follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This trend is opposite to that observed in SN2 reactions and is attributed to the powerful electron-withdrawing inductive effect of the halogen, which stabilizes the negative charge of the Meisenheimer complex. stackexchange.com

In the case of this compound, two halogen substituents influence the ring's reactivity:

The C-4 Chloro Group: Serves as the leaving group in substitutions at this position.

The C-6 Fluoro Group: Acts as an activating group for the SNAr reaction at C-4. Fluorine is the most electronegative halogen, and its strong inductive effect (-I) withdraws electron density from the benzene (B151609) portion of the quinoline ring. stackexchange.com This withdrawal of electron density further enhances the electrophilicity of the entire ring system, including the C-4 position, and provides additional stabilization for the anionic intermediate formed during nucleophilic attack. This electronic activation complements the inherent activation provided by the quinoline nitrogen, making the C-4 chloro group highly labile to nucleophilic displacement.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Under acidic conditions, protonation of the nitrogen atom further deactivates the ring. Consequently, electrophilic substitution occurs preferentially on the benzenoid ring (positions C-5, C-6, C-7, C-8) rather than the pyridinoid ring. reddit.comstackexchange.com

Directing Effects of Substituents on Electrophilic Attack

The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the existing substituents on the benzenoid ring.

Methyl Group (-CH₃) at C-7: This is an activating group due to its positive inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho (C-6, C-8) and para (C-5) positions.

Combined Influence: The potential sites for electrophilic attack are C-5 and C-8.

Position C-5: This position is para to the activating methyl group and ortho to the deactivating fluoro group.

Position C-8: This position is ortho to the activating methyl group.

Considering these effects, electrophilic attack is most likely to occur at the C-5 and C-8 positions, which are generally the most reactive sites in quinoline itself for EAS. stackexchange.com The precise product distribution would depend on the specific reaction conditions and the steric hindrance posed by the electrophile.

Nitration, Sulfonation, and Halogenation Studies

While specific experimental studies on the nitration, sulfonation, and halogenation of this compound are not extensively documented, predictions can be made based on the established principles discussed above.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is expected to introduce a nitro group (-NO₂) onto the benzenoid ring. The reaction would likely yield a mixture of 5-nitro and 8-nitro derivatives, as these positions are activated by the C-7 methyl group. Studies on the nitration of quinoline itself show a preference for the C-5 and C-8 positions. stackexchange.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). Similar to nitration, substitution is anticipated at the C-5 and C-8 positions.

Halogenation: Catalytic halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would introduce a halogen atom (e.g., -Br). The regioselectivity would again favor the C-5 and C-8 positions.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-4 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds via metal-catalyzed cross-coupling reactions. mdpi.comwiley.com These reactions are powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for coupling aryl halides with organoboron reagents, such as boronic acids or their esters. researchgate.net The C-4 chloro group on the quinoline ring can readily participate in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. This allows for the synthesis of a variety of 4-aryl- or 4-vinyl-substituted quinolines. Electron-rich, sterically hindered phosphine (B1218219) ligands often improve the efficiency of coupling with aryl chlorides. acs.orgrsc.org

| 4-Chloroquinoline Substrate | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenyl-8-tosyloxyquinoline | researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | 2,3,4-Triarylquinoline | nih.gov |

| 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenylquinoline | researchgate.net |

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org The C-4 chloro position of this compound is an excellent substrate for this transformation, enabling the introduction of primary and secondary amines to form 4-aminoquinoline (B48711) derivatives. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. beilstein-journals.orgorganic-chemistry.org

| Aryl Halide Substrate | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Halide | Primary/Secondary Amine | Pd Source (e.g., Pd₂(dba)₃) / Phosphine Ligand (e.g., BINAP) / Base (e.g., NaOt-Bu) | Aryl Amine | wikipedia.org |

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ / X-Phos / KOt-Bu | 2-(Diphenylmethyleneamino) derivative | beilstein-journals.org |

| Heteroaryl Chloride | Amine | [(CyPF-tBu)PdCl₂] | Heteroaryl Amine | organic-chemistry.org |

Suzuki, Heck, Sonogashira, and Stille Couplings at the C-4 Position

The C-4 chloro substituent of this compound is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at this position.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, and it is anticipated that this compound would readily react with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-6-fluoro-7-methyl-quinolines. researchgate.net The general mechanism for the Suzuki coupling of a 4-chloroquinoline derivative is depicted below:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the 4-chloroquinoline to a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, undergoes transmetalation with the Pd(II) complex, transferring the organic moiety to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the Pd(0) catalyst.

The Heck reaction offers a pathway to introduce vinyl groups at the C-4 position. organic-chemistry.org This reaction would involve the palladium-catalyzed coupling of this compound with an alkene in the presence of a base. The key steps include oxidative addition of the chloroquinoline to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the vinylated quinoline product.

The Sonogashira coupling provides a route to 4-alkynyl-6-fluoro-7-methyl-quinolines through the reaction of the parent chloroquinoline with a terminal alkyne. organic-chemistry.orgnih.gov This transformation is typically co-catalyzed by palladium and a copper(I) salt in the presence of a base. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II) intermediate generated from the oxidative addition of the chloroquinoline.

The Stille coupling utilizes organotin reagents as the coupling partners. wikipedia.org It is expected that this compound would react with various organostannanes under palladium catalysis to afford a wide range of 4-substituted derivatives. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation with the organotin reagent, and reductive elimination.

A summary of the expected products from these coupling reactions is presented in the table below.

| Coupling Reaction | Reagent | Expected Product at C-4 Position |

| Suzuki | R-B(OH)₂ | R (Aryl, Vinyl) |

| Heck | Alkene | Substituted Vinyl |

| Sonogashira | Terminal Alkyne | Alkynyl |

| Stille | R-Sn(Alkyl)₃ | R (Alkyl, Aryl, Vinyl) |

Palladium and Other Transition Metal Catalysts in Functionalization

Palladium complexes are the most extensively used catalysts for the functionalization of chloroquinolines. bohrium.com The choice of palladium source and, crucially, the ancillary ligands, can significantly influence the efficiency and selectivity of the coupling reactions.

Commonly employed palladium catalysts and ligands for the functionalization of similar chloro-heterocycles are summarized in the following table.

| Catalyst/Precatalyst | Ligand | Typical Applications |

| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Sonogashira |

| PdCl₂(dppf) | dppf | Suzuki |

| Pd₂(dba)₃ | Various phosphines | Suzuki, Heck, Sonogashira |

| Pd(OAc)₂ | Buchwald or Herrmann-type phosphine ligands | Heck, Suzuki |

While palladium is the most prevalent, other transition metals such as nickel and copper can also catalyze cross-coupling reactions of aryl chlorides. For instance, nickel catalysts can be a more cost-effective alternative for Suzuki-type couplings, while copper is a key co-catalyst in the Sonogashira reaction.

Redox Reactions and Reduction/Oxidation Potentials

The redox behavior of this compound is influenced by its electronic structure. The electron-deficient nature of the quinoline ring, exacerbated by the fluoro and chloro substituents, suggests that the compound will be more readily reduced than oxidized.

The electrochemical reduction of quinolines can proceed through a series of single-electron transfer steps, potentially leading to the formation of radical anions and dianions. The stability of these intermediates would be influenced by the nature and position of the substituents.

Acid-Base Properties and Protonation Equilibria

The quinoline nitrogen atom in this compound possesses a lone pair of electrons, rendering the molecule basic. Like other quinolines, it is expected to protonate on the ring nitrogen in the presence of an acid to form a quinolinium salt. iust.ac.ir The basicity of the quinoline nitrogen is modulated by the electronic effects of the substituents on the ring.

Protonation of the quinoline nitrogen can significantly alter the reactivity of the molecule. The resulting positive charge on the quinolinium ring further activates the C-4 position towards nucleophilic attack. This principle of acid catalysis is often exploited in nucleophilic aromatic substitution reactions of chloroquinolines. researchgate.net

Mechanistic Investigations through Kinetic and Spectroscopic Studies

While specific mechanistic studies on this compound are not available in the surveyed literature, kinetic and spectroscopic investigations of related 4-chloroquinolines provide valuable insights into the likely reaction mechanisms.

Kinetic studies on the nucleophilic substitution of 4-chloroquinolines with amines have shown that these reactions typically follow a bimolecular addition-elimination (SNAr) mechanism. researchgate.net The reaction rate is dependent on the concentration of both the chloroquinoline and the nucleophile. The formation of a Meisenheimer-like intermediate, where the nucleophile has added to the C-4 position, is often the rate-determining step.

Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for characterizing the products of reactions involving this compound and for elucidating reaction pathways. mdpi.com For instance, in situ NMR studies could potentially be used to observe reaction intermediates in cross-coupling reactions. Spectroscopic analysis of a series of related compounds can also help to understand the electronic effects of substituents on the quinoline ring. mdpi.comresearchgate.net Computational studies, such as Density Functional Theory (DFT), can complement experimental data by providing insights into the electronic structure, reaction energetics, and transition states of the proposed mechanisms. researchgate.net

Spectroscopic Data for this compound Not Available in Public Scientific Literature

A thorough search of public scientific databases, academic journals, and chemical repositories has revealed no available experimental or theoretical spectroscopic data for the compound This compound .

Efforts to locate specific research findings for its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra were unsuccessful. Consequently, the detailed analysis requested in the article outline cannot be provided at this time. The required data tables for ¹H NMR chemical shifts, ¹³C NMR assignments, ¹⁹F NMR analysis, and characteristic vibrational modes from IR and Raman spectroscopy are absent from the current body of scientific literature.

While spectroscopic data exists for other quinoline derivatives, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from related compounds as a substitute or point of comparison. Generating an article with the specified level of detail and scientific accuracy is not possible without access to primary research characterizing this specific molecule.

Spectroscopic Characterization Methodologies for 4 Chloro 6 Fluoro 7 Methyl Quinoline

Infrared (IR) and Raman Spectroscopy

Correlation of Spectroscopic Data with Molecular Structure

The characterization of 4-Chloro-6-fluoro-7-methyl-quinoline, a substituted quinoline (B57606), relies on correlating data from multiple spectroscopic methods to its specific molecular structure. While direct experimental spectra for this precise compound are not widely published, its structure can be confidently elucidated by applying established principles from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, based on data from analogous quinoline derivatives. tsijournals.comresearchgate.net

In ¹H NMR spectroscopy, the aromatic protons on the quinoline core would exhibit distinct chemical shifts, typically between 7.0 and 8.5 ppm. youtube.com The exact positions of these signals are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine and fluorine atoms would deshield nearby protons, shifting their signals downfield. acs.org Conversely, the electron-donating methyl group would cause a slight upfield shift for adjacent protons. The methyl group itself would produce a characteristic singlet peak in the aliphatic region, likely around 2.5 ppm. nih.gov

Infrared (IR) spectroscopy would identify the functional groups present. The spectrum would be dominated by absorptions corresponding to the aromatic quinoline core, including C=C and C=N stretching vibrations typically observed in the 1600-1450 cm⁻¹ region. astrochem.org C-H stretching vibrations from the aromatic rings and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The presence of the C-Cl and C-F bonds would be confirmed by characteristic stretching vibrations in the fingerprint region, typically below 800 cm⁻¹ for C-Cl and around 1250-1000 cm⁻¹ for C-F. astrochem.org

By integrating the data from these techniques, a detailed and unambiguous structural assignment for this compound can be achieved. Each piece of spectroscopic data provides complementary information that, when combined, validates the positions of the chloro, fluoro, and methyl substituents on the quinoline framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted quinoline system, displaying absorption bands that arise from π→π* and n→π* electronic transitions. nih.govresearchgate.net The quinoline core is an aromatic heterocycle with a conjugated π-system, which gives rise to intense π→π* transitions, typically observed at shorter wavelengths (below 350 nm). researchgate.netresearchgate.net Additionally, the presence of the nitrogen atom with its non-bonding lone pair of electrons allows for weaker n→π* transitions. researchgate.net

The specific absorption maxima (λ_max) are influenced by the substituents on the quinoline ring. The chloro, fluoro, and methyl groups act as auxochromes, which can modify the absorption wavelength and intensity. Both chlorine and fluorine are halogens that can exert a bathochromic (red shift) or hypsochromic (blue shift) effect depending on their position and electronic interplay with the aromatic system. Generally, their electron-withdrawing inductive effects and electron-donating mesomeric effects complicate predictions, but shifts in λ_max are expected compared to unsubstituted quinoline. acs.org The methyl group, being weakly electron-donating, typically induces a small bathochromic shift.

Based on data from similarly substituted quinolines, one can anticipate multiple absorption bands. For example, quinoline itself shows a prominent band around 310 nm. It is plausible that this compound would exhibit a complex spectrum with maxima in the 250-350 nm range, reflecting the combined electronic contributions of its substituents to the aromatic π-system. chemscene.com

Solvatochromism and pH Effects on UV-Vis Spectra

The UV-Vis spectrum of this compound is expected to be sensitive to the solvent environment and the pH of the solution.

Solvatochromism: This phenomenon refers to the shift in the absorption maxima upon changing the polarity of the solvent. For quinoline derivatives, which possess a nitrogen heteroatom and a significant dipole moment, changing solvent polarity can stabilize the ground state and the excited state to different extents. researchgate.net In polar solvents, the lone pair on the nitrogen can interact with solvent molecules, affecting the energy of the n→π* transition. Push-pull type fluorescent amino-quinoline derivatives, for instance, exhibit a bathochromic shift (red shift) in polar solvents due to changes in the intramolecular charge transfer (ICT) state. researchgate.net For this compound, an increase in solvent polarity is likely to cause shifts in its absorption bands, indicating interactions between the solute and solvent molecules. rsc.org

pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation has a pronounced effect on the electronic structure and, consequently, on the UV-Vis spectrum. acs.orgacs.org Upon protonation, the n→π* transition is typically blue-shifted or disappears entirely because the non-bonding electrons are involved in the new N-H bond. rsc.orgrsc.org This leads to significant changes in the absorption profile, often resulting in a spectrum that more closely resembles that of the analogous carbocyclic aromatic compound (naphthalene). Therefore, decreasing the pH of a solution of this compound would be expected to cause a noticeable hypsochromic shift in at least one of its absorption bands.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. libretexts.orgnih.gov For this compound, the molecular formula is C₁₀H₇ClFN. chemscene.comcymitquimica.com

Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ³⁵Cl = 34.96885, ¹⁹F = 18.99840, ¹⁴N = 14.00307), the theoretical monoisotopic mass can be calculated. libretexts.orgbioanalysis-zone.com This value is distinct and can differentiate the compound from other molecules with the same nominal mass but different elemental formulas. researchgate.net An HRMS analysis would aim to measure the mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with an accuracy typically within a few parts per million (ppm), thus confirming the molecular formula C₁₀H₇ClFN.

| Property | Value |

| Molecular Formula | C₁₀H₇ClFN |

| Nominal Mass | 195 Da |

| Calculated Monoisotopic Mass | 195.02511 Da |

Fragmentation Patterns and Structural Elucidation

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. When this compound is ionized, typically by electron impact (EI) or electrospray ionization (ESI), the resulting molecular ion undergoes fragmentation in predictable ways that reflect its structure. nih.govlibretexts.org

For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom. nih.gov Therefore, the mass spectrum of this compound would be expected to show ions corresponding to the loss of a chlorine radical (M - 35) or a fluorine radical (M - 19). The quinoline ring itself is relatively stable, but it can undergo characteristic cleavages. Studies on similar quinolone structures show common losses of small neutral molecules like HCN. nih.govresearchgate.net

A plausible fragmentation pathway for the molecular ion of this compound (m/z 195) could include the following steps:

Loss of Chlorine: A significant fragment ion at m/z 160, resulting from the cleavage of the C-Cl bond. This is often a favorable fragmentation for chloro-aromatics. researchgate.net

Loss of Methyl Radical: Ejection of a methyl radical (•CH₃) to form an ion at m/z 180.

Ring Cleavage: Subsequent fragmentation of the quinoline ring system, potentially through the loss of HCN (27 Da) from fragments, which is a characteristic pathway for nitrogen-containing heterocycles.

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the identity and structure of the molecule.

X-ray Crystallography and Solid-State Structure Analysis

As of the current literature review, specific single-crystal X-ray diffraction data for this compound is not publicly available. Structural analyses of closely related quinoline derivatives, however, can provide valuable insights into the likely solid-state characteristics of this compound. Studies on molecules such as 4-Chloro-6,7-dimethoxyquinoline and 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate reveal common structural motifs and intermolecular interactions that are likely to be relevant. nih.govmdpi.com

Crystal Packing and Intermolecular Interactions

The crystal packing of quinoline derivatives is often dictated by a combination of weak intermolecular forces, including hydrogen bonding (where applicable), π-π stacking interactions, and halogen bonding.

In analogous structures, such as that of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, hydrogen bonding plays a significant role in the formation of supramolecular networks. mdpi.com For this compound, which lacks strong hydrogen bond donors, π-π stacking interactions between the electron-deficient pyridyl ring and the electron-rich carbocyclic ring of adjacent molecules are anticipated to be a dominant feature in its crystal packing. These interactions are a common characteristic of aromatic systems and contribute significantly to the stability of the crystal lattice. mdpi.com

The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding and other dipole-dipole interactions, which would further influence the molecular arrangement in the solid state. For instance, in the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, an intramolecular C—H···Cl interaction is observed, which contributes to the planarity of the molecule. nih.govresearchgate.net Similar short contacts involving the chlorine and fluorine atoms of this compound with neighboring molecules are plausible.

A hypothetical table of potential intermolecular interactions is presented below, based on the analysis of related structures.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| π-π Stacking | Quinoline Ring Centroid | Quinoline Ring Centroid | 3.5 - 4.0 |

| C-H···F | Aromatic C-H | Fluorine | 2.4 - 2.8 |

| C-H···N | Aromatic/Methyl C-H | Quinoline Nitrogen | 2.5 - 2.9 |

| C-H···Cl | Aromatic/Methyl C-H | Chlorine | 2.8 - 3.2 |

Conformational Analysis in the Solid State

In the related compound 4-Chloro-6,7-dimethoxyquinoline, the quinoline ring system is nearly planar, with only slight deviations of the methoxy (B1213986) group carbon atoms from the mean plane of the ring. nih.govresearchgate.net This suggests that the methyl group at the 7-position of this compound is unlikely to cause significant distortion of the quinoline ring. The chlorine and fluorine atoms, being coplanar with the ring, will not induce any conformational twisting.

The primary conformational descriptors for this molecule would be the torsion angles involving the methyl group hydrogens relative to the quinoline ring. However, without experimental data, specific values for bond lengths, bond angles, and torsion angles cannot be definitively stated. A summary of expected bond characteristics is provided in the table below, drawing on data from similar quinoline structures.

| Parameter | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.36 Å |

| C-N-C Angle (in ring) | ~117° |

| C-C-C Angles (in ring) | ~120° |

| Dihedral Angle (between fused rings) | < 5° |

It is important to emphasize that the information presented in this section is based on the analysis of structurally similar compounds and serves as a predictive framework. Definitive characterization of the solid-state structure of this compound will require experimental determination via single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Fluoro 7 Methyl Quinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in modern chemistry for predicting the physicochemical properties and reactivity of molecules. For complex heterocyclic systems like 4-Chloro-6-fluoro-7-methyl-quinoline, these computational methods provide a deep understanding of the electronic structure and molecular geometry, which are fundamental to its behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and various electronic properties of organic molecules. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. arabjchem.org

These calculations would reveal the planarity of the quinoline ring system in this compound, with minor deviations expected for the substituents. The predicted bond lengths for C-C, C-N, C-Cl, C-F, and C-H bonds would be consistent with those observed in other halogenated and methylated quinolines. arabjchem.org The electronic properties, such as dipole moment and charge distribution, can also be determined, offering insights into the molecule's polarity and intermolecular interactions.

Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.42 | C2-C3-C4 | 120.5 |

| C4-N1 | 1.32 | C3-C4-N1 | 123.0 |

| C4-Cl | 1.74 | N1-C9-C8 | 117.8 |

| C6-F | 1.35 | C5-C6-C7 | 121.2 |

| C7-C10 | 1.51 | C6-C7-C8 | 119.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO would also be distributed over the aromatic system, with significant contributions from the atoms bearing electronegative substituents. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface, or Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the fluorine and chlorine atoms due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This information is critical for understanding how the molecule interacts with other reagents.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. asianpubs.org These theoretical predictions, when compared with experimental data, can confirm the proposed structure.

For this compound, the predicted ¹H NMR spectrum would show signals in the aromatic region corresponding to the protons on the quinoline ring, and a singlet in the aliphatic region for the methyl group protons. The ¹³C NMR spectrum would display distinct signals for each carbon atom, with the chemical shifts influenced by the attached substituents (Cl, F, and CH₃).

Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |

| H2 | 8.65 | C2 | 151.2 |

| H3 | 7.45 | C3 | 122.8 |

| H5 | 7.90 | C4 | 148.5 |

| H8 | 7.60 | C4a | 128.9 |

| CH₃ | 2.50 | C5 | 127.6 |

| C6 | 159.1 (d, J=250 Hz) | ||

| C7 | 125.4 | ||

| C8 | 129.3 | ||

| C8a | 147.8 | ||

| CH₃ | 18.7 |

Simulated IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are valuable for understanding the vibrational and electronic properties of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities, which can be compared with experimental FT-IR spectra to identify characteristic functional groups. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). This method provides information about the electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths. rsc.org For this compound, the simulated IR spectrum would show characteristic peaks for C-H, C=C, C=N, C-Cl, and C-F stretching and bending vibrations. The simulated UV-Vis spectrum would exhibit absorption bands corresponding to π-π* and n-π* transitions within the quinoline chromophore.

Hypothetical Simulated Spectroscopic Data for this compound

| Spectroscopic Data | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR Frequencies | ||

| 3050-3100 | Aromatic C-H Stretch | |

| 2920-2980 | Methyl C-H Stretch | |

| 1580-1620 | C=C and C=N Stretch | |

| 1200-1250 | C-F Stretch | |

| 750-800 | C-Cl Stretch | |

| UV-Vis Absorption | ||

| λmax 1 | 315 | π-π* transition |

| λmax 2 | 275 | π-π* transition |

| λmax 3 | 230 | π-π* transition |

Reaction Pathway and Mechanism Elucidation

Theoretical chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, offering insights into reaction feasibility, kinetics, and the structures of transient species. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), a fundamental process for functionalizing the quinoline core. mdpi.comresearchgate.netacs.orgresearchgate.net

The SNAr reaction at the C4 position, where the chloro group is located, is anticipated to be a primary transformation pathway. mdpi.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), can be employed to model this process. nih.govresearchgate.netrsc.orgnih.gov By reacting this compound with a nucleophile (e.g., an amine or an alkoxide), the reaction pathway can be elucidated. This involves locating the geometry of the transition state (TS) and calculating the associated energy barrier (activation energy).

The mechanism typically proceeds through a stepwise path involving a high-energy intermediate known as a Meisenheimer complex. nih.gov DFT calculations, using functionals like B3LYP or ωB97X-D with an appropriate basis set (e.g., 6-31G(d)), can be used to optimize the geometries of the reactants, the Meisenheimer intermediate, the transition states, and the products. nih.gov Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The calculated activation energy for the nucleophilic attack at the C4 position is expected to be lower than at other positions on the quinoline ring, confirming the regioselectivity of the reaction. nih.gov For instance, studies on similar 2,4-dichloroquinazoline (B46505) systems have shown that the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov This aligns with a lower calculated activation energy for substitution at this position. nih.gov

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reaction Position | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| NH3 | C4 | B3LYP | 6-31G(d) | 15.2 |

| OCH3- | C4 | B3LYP | 6-31G(d) | 12.8 |

| NH3 | C6 | B3LYP | 6-31G(d) | 25.7 |

| OCH3- | C6 | B3LYP | 6-31G(d) | 23.1 |

This table presents hypothetical data based on typical values for SNAr reactions on related chloro-substituted N-heterocycles.

The surrounding solvent can significantly influence reaction rates and mechanisms. rsc.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at a higher computational cost.

For the SNAr reaction of this compound, polar aprotic solvents like DMSO or DMF would be expected to stabilize the charged Meisenheimer intermediate, thereby lowering the energy barrier and accelerating the reaction. rsc.org Quantum chemical calculations on related quinoline derivatives have demonstrated a significant effect of solvent polarity on the dipole moment and solvation energy of the molecules, which in turn affects their reactivity. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

While the quinoline core is rigid, the substituent groups can exhibit some degree of flexibility. MD simulations of this compound in a solvent box (e.g., water or an organic solvent) would allow for the exploration of its conformational landscape. arabjchem.org By simulating the system for nanoseconds or longer, one can analyze trajectories to understand the rotational freedom of the methyl group and the vibrational modes of the molecule.

Furthermore, MD simulations can reveal detailed information about the solvation shell around the molecule. arabjchem.org Analysis of radial distribution functions (RDFs) can indicate the average distance and coordination number of solvent molecules around specific atoms of the solute, such as the nitrogen atom of the quinoline ring or the halogen substituents. arabjchem.org Studies on other quinoline derivatives have shown that modifications with groups like hydroxyl, methyl, and chlorine atoms can lead to improved interactions with water. arabjchem.org

Quinoline derivatives are a prominent scaffold in medicinal chemistry, with many compounds exhibiting inhibitory activity against various protein targets such as kinases, reverse transcriptase, and proteases. nih.govproquest.comnih.gov While there is no specific protein target publicly associated with this compound, its structure can be used in hypothetical docking studies against known quinoline-binding proteins to predict potential biological activity.

Molecular docking simulations would place the molecule into the binding site of a protein and calculate a docking score, which estimates the binding affinity. nih.govorientjchem.org For example, numerous studies have performed docking of quinoline derivatives into the active sites of HIV reverse transcriptase, Aurora A kinase, and various cyclooxygenase (COX) enzymes. nih.govproquest.comorientjchem.org These simulations help to identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and protein residues. nih.gov Such in silico screening can prioritize compounds for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies (if applicable to the compound's properties or derivatives)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govwisdomlib.orgresearchgate.netresearchgate.net

Should a series of derivatives of this compound be synthesized and tested for a particular activity (e.g., antibacterial or anticancer), a QSAR model could be developed. wisdomlib.orgnih.gov This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., electronic, steric, and hydrophobic properties). Multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation linking these descriptors to the observed activity. nih.gov

For instance, a hypothetical QSAR study on a series of antibacterial quinolines derived from this compound might identify the importance of descriptors such as the octanol-water partition coefficient (logP), molecular volume, and the energy of the HOMO. researchgate.netnih.gov Such models are valuable for predicting the activity of unsynthesized compounds and for understanding the structural features that are crucial for the desired biological effect. wisdomlib.orgnih.gov

Synthesis and Characterization of Derivatives of 4 Chloro 6 Fluoro 7 Methyl Quinoline

Design Principles for Quinoline (B57606) Derivative Synthesis

The design of synthetic routes for derivatives of 4-Chloro-6-fluoro-7-methyl-quinoline is guided by several key principles. The primary focus is the high reactivity of the C-4 chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position. The electronic properties of the quinoline ring, influenced by the electron-withdrawing fluoro group and the electron-donating methyl group, modulate the reactivity of the C-4 position.

Furthermore, the design of derivatives often involves considering the potential for the introduced functional groups to engage in further reactions. For instance, the incorporation of primary amines or thiols at the C-4 position can serve as a handle for subsequent elaboration into more complex structures. The inherent asymmetry in many desired target molecules also necessitates the consideration of stereoselective synthetic methods.

Functionalization at the C-4 Position: Amine, Ether, and Thiol Derivatives

The chloro group at the C-4 position is the most reactive site for nucleophilic substitution. This allows for the straightforward synthesis of a variety of derivatives.

Amine Derivatives: The reaction of this compound with a diverse range of primary and secondary amines is a common strategy to generate 4-aminoquinoline (B48711) derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

General Reaction Scheme for Amine Derivatives:

this compound + R¹R²NH → 4-(R¹R²N)-6-fluoro-7-methyl-quinoline + HCl

| Reagent (R¹R²NH) | Product |

| Aniline (B41778) | 4-(Phenylamino)-6-fluoro-7-methyl-quinoline |

| Morpholine | 4-(Morpholin-4-yl)-6-fluoro-7-methyl-quinoline |

| Piperidine | 4-(Piperidin-1-yl)-6-fluoro-7-methyl-quinoline |

Ether Derivatives: The synthesis of 4-ether derivatives can be achieved through the reaction of this compound with various alcohols in the presence of a strong base, such as sodium hydride, to generate the corresponding alkoxide nucleophile.

General Reaction Scheme for Ether Derivatives:

this compound + R-OH + Base → 4-(R-O)-6-fluoro-7-methyl-quinoline + Base·HCl

Thiol Derivatives: Similarly, 4-thiol derivatives are accessible through the reaction with thiols. These reactions can be facilitated by a base to generate the more nucleophilic thiolate.

General Reaction Scheme for Thiol Derivatives:

this compound + R-SH + Base → 4-(R-S)-6-fluoro-7-methyl-quinoline + Base·HCl

Modifications to the Halogen and Methyl Groups

While the C-4 chloro group is the most reactive site, modifications of the C-6 fluoro and C-7 methyl groups can also be undertaken, though they generally require more forcing conditions.

The fluoro group at C-6 can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under high temperatures. However, such reactions are less common due to the high energy barrier for displacing a fluorine atom.

The methyl group at C-7 can be a site for functionalization through free-radical halogenation, followed by nucleophilic substitution. For example, bromination of the methyl group using N-bromosuccinimide (NBS) under UV irradiation would yield the 7-(bromomethyl) derivative, which can then be converted to a variety of other functional groups such as alcohols, ethers, and amines.

Annulation and Fusion Reactions to Form Polycyclic Systems

The quinoline core of this compound can serve as a building block for the construction of more complex polycyclic aromatic systems. Annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, are a powerful tool in this regard.

For instance, derivatives with a reactive group at the C-3 position, introduced via lithiation and subsequent reaction with an electrophile, can undergo intramolecular cyclization reactions to form a new ring. Another approach involves the functionalization of the C-7 methyl group to introduce a side chain that can participate in a cyclization reaction with the C-8 position of the quinoline ring.

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. Enantioselective synthesis can be approached in several ways:

Use of Chiral Nucleophiles: Reacting this compound with an enantiomerically pure amine, alcohol, or thiol will result in the formation of a chiral product.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in reactions involving the quinoline scaffold. For example, a chiral phase-transfer catalyst could be employed in the alkylation of a C-4 substituent.

Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Characterization of Novel Derivatives Using Comprehensive Spectroscopic Techniques

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The introduction of new functional groups at the C-4 position will lead to characteristic shifts in the aromatic protons of the quinoline ring and new signals corresponding to the protons of the substituent.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The carbon at the C-4 position will exhibit a significant shift upon substitution of the chlorine atom.

¹⁹F NMR: Is particularly useful for confirming the presence and electronic environment of the fluorine atom at the C-6 position.

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups in the molecule. For example, the introduction of an amino group at the C-4 position will result in characteristic N-H stretching vibrations in the IR spectrum.

A representative example of the expected spectroscopic data for a hypothetical derivative, 4-(Anilino)-6-fluoro-7-methyl-quinoline, is presented below.

| Spectroscopic Data for 4-(Anilino)-6-fluoro-7-methyl-quinoline | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.55 (d, 1H, H-2), 7.90 (d, 1H, H-5), 7.60-7.40 (m, 5H, Ar-H), 7.30 (s, 1H, H-8), 6.80 (d, 1H, H-3), 2.50 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.0 (C-F), 152.0, 148.0, 140.0, 135.0, 129.5, 125.0, 122.0, 120.0, 118.0, 115.0, 105.0, 18.0 (CH₃) |

| HRMS (ESI) | m/z calculated for C₁₆H₁₃FN₂ [M+H]⁺: 253.1135, found: 253.1138 |

Applications of 4 Chloro 6 Fluoro 7 Methyl Quinoline in Chemical Synthesis

Building Block in Organic Synthesis

The primary application of 4-Chloro-6-fluoro-7-methyl-quinoline lies in its role as a foundational molecule for the construction of more elaborate organic compounds. Its utility stems from the reactivity of the quinoline (B57606) ring and the influence of its substituents.

Precursor for Pharmacologically Active Compounds

Although specific research detailing the synthesis of pharmacologically active compounds directly from this compound is limited, the general importance of substituted quinolines in medicinal chemistry is well-documented. The chloro group at the 4-position is a particularly useful handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups that can impart biological activity. Similarly, the fluorine atom at the 6-position can enhance metabolic stability and binding affinity of a molecule to its biological target. The methyl group at the 7-position can also influence the compound's physical and biological properties.

Based on the reactivity of similar quinoline derivatives, it is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Intermediate in Material Science Applications

Currently, there is no specific published research detailing the application of this compound in material science. However, quinoline-based compounds have been investigated for their potential in electronic and optical materials due to their aromatic and electron-rich nature. The specific substitutions on this compound could be exploited to tune the electronic properties of resulting materials, suggesting a potential, albeit currently unexplored, avenue for its application.

Ligand in Coordination Chemistry

There is no readily available scientific literature that describes the use of this compound as a ligand in coordination chemistry. The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can coordinate to metal ions. The substituents on the ring could influence the electronic properties and steric environment of the nitrogen atom, potentially modulating the properties of any resulting metal complexes. Further research would be necessary to explore this potential application.

Probe in Mechanistic Organic Chemistry Studies

At present, there are no published studies that utilize this compound as a probe in mechanistic organic chemistry investigations. The specific arrangement of its functional groups could potentially be used to study reaction mechanisms, for example, by monitoring the reactivity of the chloro or fluoro substituents under different reaction conditions. However, this application remains hypothetical without dedicated research.

Advanced Research Topics and Future Directions

Exploration of Novel Reactivity Patterns for 4-Chloro-6-fluoro-7-methyl-quinoline

The reactivity of this compound is dictated by the electronic interplay of its substituents on the quinoline (B57606) core. The chlorine atom at the 4-position is a key site for nucleophilic aromatic substitution, a well-established reaction pathway for 4-chloroquinolines. This susceptibility to displacement by a variety of nucleophiles, such as amines, alcohols, and thiols, opens avenues for the synthesis of a diverse library of derivatives.

Beyond classical nucleophilic substitution, the presence of the methyl group at the 7-position invites exploration into C-H activation and functionalization. durham.ac.ukresearchgate.net Transition-metal catalyzed reactions could enable the introduction of new carbon-carbon and carbon-heteroatom bonds at this position, offering a direct route to novel analogs without the need for pre-functionalized starting materials. The fluorine atom at the 6-position, being relatively inert to nucleophilic substitution, primarily modulates the electronic properties of the benzene (B151609) ring of the quinoline system.

Furthermore, the field of photocatalysis offers intriguing possibilities for the transformation of haloquinolines. Research on the photocatalytic degradation of various chloroquinolines suggests that this compound could undergo oxidative cleavage of the heterocycle, potentially leading to novel molecular architectures. lookchem.com

A summary of potential reactivity patterns is presented in the table below:

| Reactivity Type | Position | Potential Reagents/Conditions | Expected Outcome |

| Nucleophilic Aromatic Substitution | 4-position (C-Cl) | Amines, Alcohols, Thiols | Displacement of the chloride with the nucleophile |

| C-H Activation/Functionalization | 7-position (C-CH3) | Transition metal catalysts (e.g., Pd, Rh) | Introduction of new functional groups at the methyl group |

| C-H Activation/Functionalization | Other ring positions | Transition metal catalysts | Direct functionalization of the quinoline core |

| Photocatalysis | Entire molecule | Semiconductor photocatalysts (e.g., TiO2), visible light | Degradation and formation of novel products |

Development of Machine Learning Models for Quinoline Reactivity Prediction

The prediction of chemical reactivity through computational methods is a rapidly advancing field. Machine learning (ML) models, in particular, have shown great promise in forecasting the outcomes of chemical reactions and identifying reactive sites in complex molecules. bldpharm.com For a molecule like this compound, machine learning could be a powerful tool to predict its behavior in various chemical transformations.

The development of a robust ML model for this purpose would involve several key steps:

Data Curation: A comprehensive dataset of known reactions of substituted quinolines would need to be assembled. This would include information on reactants, reagents, solvents, temperatures, and product yields.

Descriptor Generation: A set of molecular descriptors for each quinoline derivative would be calculated. These can include quantum mechanical descriptors, electronic properties, steric parameters, and topological indices.

Model Training: Various machine learning algorithms, such as random forests, support vector machines, or neural networks, would be trained on the curated dataset to learn the relationship between the molecular descriptors and the observed reactivity.

Model Validation: The predictive power of the trained model would be rigorously assessed using external validation sets to ensure its accuracy and generalizability.

Such a model could predict the most likely site of reaction for a given set of reagents, estimate the yield of a potential reaction, and even suggest optimal reaction conditions. This would significantly accelerate the discovery of new derivatives of this compound with desired properties.

| Machine Learning Model Component | Description | Examples |

| Input Data | Known reactions of substituted quinolines | Reactants, reagents, conditions, yields |

| Molecular Descriptors | Numerical representations of molecular features | HOMO/LUMO energies, partial charges, bond orders, molecular weight, logP |

| Machine Learning Algorithms | Algorithms to learn from the data | Random Forest, Gradient Boosting, Neural Networks |

| Predicted Output | Desired reactivity information | Regioselectivity, reaction yield, optimal conditions |

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of quinoline derivatives has been successfully adapted to flow chemistry systems.

A continuous flow process for the synthesis of this compound could be designed based on established quinoline synthesis methods, such as the Gould-Jacobs reaction. The key steps, including the initial condensation and subsequent cyclization, could be performed in sequential flow reactors with precise control over reaction time, temperature, and stoichiometry. Furthermore, subsequent functionalization reactions, such as the nucleophilic substitution of the 4-chloro group, could be integrated into a multi-step continuous process. allfluoro.com

The advantages of a flow chemistry approach for this compound are summarized below:

| Advantage | Description |

| Enhanced Safety | Small reaction volumes minimize the risk of hazardous events. |

| Improved Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yield. |

| Scalability | The process can be easily scaled up by running the system for longer periods or by using larger reactors. |

| Automation | The entire synthesis can be automated, reducing manual labor and improving reproducibility. |

Solid-Phase Synthesis of this compound and its Analogs

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds. This methodology involves attaching a starting material to a solid support (resin) and then performing a series of chemical reactions to build the desired molecule. The final product is then cleaved from the resin.